molecular formula C20H24FN3O4S B5335896 N-(2-ethoxy-5-{[4-(2-fluorophenyl)-1-piperazinyl]sulfonyl}phenyl)acetamide

N-(2-ethoxy-5-{[4-(2-fluorophenyl)-1-piperazinyl]sulfonyl}phenyl)acetamide

Cat. No.: B5335896
M. Wt: 421.5 g/mol
InChI Key: KJEWTEMJMUBHDD-UHFFFAOYSA-N
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Description

N-(2-ethoxy-5-{[4-(2-fluorophenyl)-1-piperazinyl]sulfonyl}phenyl)acetamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of medicine. This compound is commonly referred to as EF5 and is known for its ability to inhibit the activity of hypoxia-inducible factor 1 (HIF-1), which plays a crucial role in the development and progression of various diseases.

Mechanism of Action

EF5 inhibits the activity of N-(2-ethoxy-5-{[4-(2-fluorophenyl)-1-piperazinyl]sulfonyl}phenyl)acetamide by binding to the active site of its transcriptional complex, preventing the transcription of genes involved in angiogenesis and glycolysis. This leads to a decrease in tumor growth and metastasis. EF5 also binds to DNA and can sensitize cancer cells to radiation therapy by inhibiting DNA repair mechanisms.
Biochemical and Physiological Effects:
EF5 has been shown to have minimal toxicity in animal models and has been well-tolerated in clinical trials. It has been shown to accumulate in hypoxic regions of tumors, making it a useful tool for imaging and targeting hypoxic tumors. EF5 has also been shown to sensitize cancer cells to radiation therapy and chemotherapy, making it a promising candidate for the development of novel cancer therapies.

Advantages and Limitations for Lab Experiments

EF5 has several advantages for lab experiments, including its high purity and stability. It can be easily synthesized in large quantities and has been well-characterized in terms of its chemical properties. However, EF5 has some limitations, including its limited solubility in water and its potential for non-specific binding to proteins and other biomolecules.

Future Directions

There are several future directions for the study of EF5, including the development of novel cancer therapies that target hypoxic regions of tumors. EF5 could also be used in combination with other cancer therapies, such as immunotherapy and targeted therapy. Further research is needed to fully understand the mechanism of action of EF5 and its potential applications in the treatment of various diseases.

Synthesis Methods

The synthesis of EF5 involves several steps, including the reaction of 4-(2-fluorophenyl)piperazine with 2-ethoxy-5-nitrobenzenesulfonyl chloride, followed by reduction of the resulting nitro compound to the corresponding amine. The amine is then acetylated with acetic anhydride to produce EF5. This synthesis method has been optimized to produce high yields of EF5 with high purity.

Scientific Research Applications

EF5 has been extensively studied for its potential applications in the field of medicine. It has been shown to inhibit the activity of N-(2-ethoxy-5-{[4-(2-fluorophenyl)-1-piperazinyl]sulfonyl}phenyl)acetamide, which is involved in the regulation of tumor growth, angiogenesis, and metastasis. EF5 has been used as a hypoxia marker in cancer research, as it accumulates in hypoxic regions of tumors. EF5 has also been used in the development of novel cancer therapies, as it can sensitize cancer cells to radiation therapy and chemotherapy.

Properties

IUPAC Name

N-[2-ethoxy-5-[4-(2-fluorophenyl)piperazin-1-yl]sulfonylphenyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24FN3O4S/c1-3-28-20-9-8-16(14-18(20)22-15(2)25)29(26,27)24-12-10-23(11-13-24)19-7-5-4-6-17(19)21/h4-9,14H,3,10-13H2,1-2H3,(H,22,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJEWTEMJMUBHDD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)S(=O)(=O)N2CCN(CC2)C3=CC=CC=C3F)NC(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24FN3O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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